Etamycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

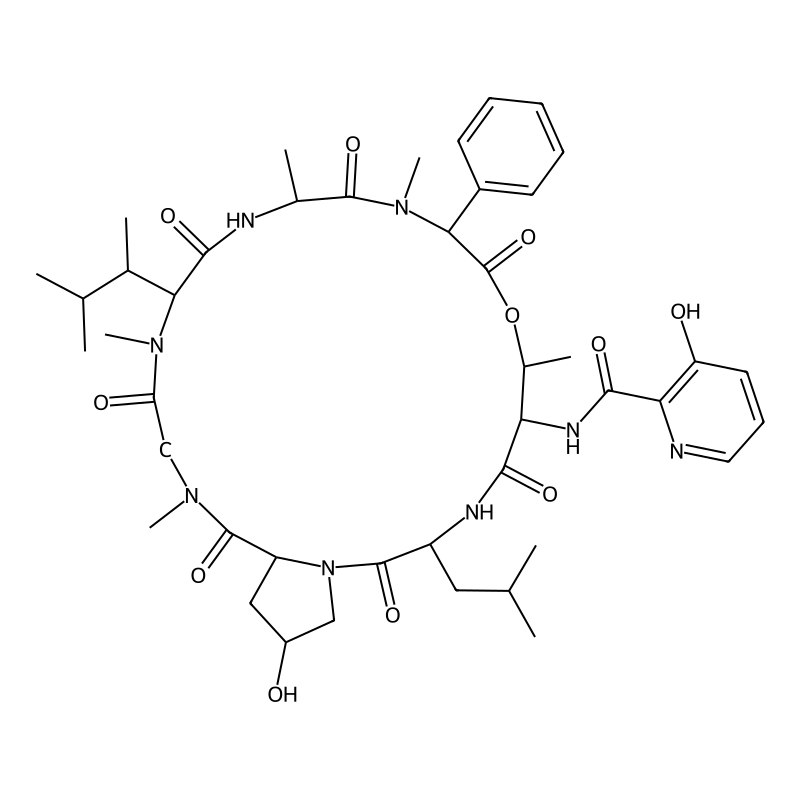

Etamycin, also known as viridogrisein, is a cyclic peptide antibiotic that belongs to the class of streptogramins. It was first isolated in 1957 from a species of Streptomyces by Lawson and colleagues. This antibiotic is derived from marine actinomycetes, specifically isolated from a strain found off the coast of Fiji, marking it as a unique marine-derived therapeutic agent . The chemical structure of etamycin consists of a complex arrangement of amino acids, including phenylsarcosine, alanine, dimethylleucine, sarcosine, hydroxyproline, leucine, threonine, and hydroxypicolinic acid .

Etamycin functions primarily by inhibiting protein synthesis in bacteria. Its mechanism involves binding to the 50S ribosomal subunit, which disrupts the formation of peptide bonds during translation. This action is similar to other antibiotics in the streptogramin class, which also target ribosomal activity . The compound's efficacy against various bacterial strains is attributed to its ability to interfere with the bacterial protein synthesis machinery.

Etamycin exhibits potent antibacterial activity against a range of pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), and has shown effectiveness against both hospital-acquired and community-acquired strains . In vitro studies have demonstrated minimum inhibitory concentrations (MIC) as low as 1–2 mg/L against MRSA strains. Additionally, etamycin has been identified as an effective inhibitor of Mycobacterium abscessus, including drug-resistant isolates . Importantly, etamycin has been found to be non-cytotoxic at concentrations significantly above its MIC, indicating a favorable safety profile for further development .

The synthesis of etamycin can be achieved through fermentation processes involving marine actinomycetes. The isolation typically involves extracting the antibiotic from cultured strains followed by purification techniques such as high-performance liquid chromatography (HPLC) and silica gel fractionation. The process yields pure etamycin suitable for biological testing and potential therapeutic applications . Total synthesis methods have also been explored but are less common compared to extraction from natural sources .

Etamycin's primary application lies in its potential use as an antibiotic for treating infections caused by resistant bacterial strains. It has shown promise in preclinical models for treating MRSA infections and Mycobacterium abscessus infections. Given the increasing prevalence of antibiotic resistance, etamycin could serve as a critical addition to the arsenal of available antibiotics . Furthermore, ongoing research is exploring its utility against other Gram-positive and some Gram-negative bacteria.

Studies have indicated that etamycin interacts effectively with various bacterial strains without exhibiting significant cytotoxic effects on mammalian cells. In assays involving Mycobacterium abscessus, etamycin demonstrated effective intracellular activity without harming host cells . The compound's interactions at the molecular level suggest it could enhance the efficacy of existing antibiotics when used in combination therapies.

Etamycin shares structural and functional similarities with several other antibiotics within the streptogramin class and related compounds. Here are some notable comparisons:

| Compound Name | Class | Source | Activity Against | Unique Features |

|---|---|---|---|---|

| Streptogramin A | Streptogramin | Streptomyces griseus | Gram-positive bacteria | Often used in combination with streptogramin B |

| Virginiamycin | Streptogramin | Streptomyces virginiae | Gram-positive bacteria | Used primarily in veterinary medicine |

| Daptomycin | Lipopeptide | Streptomyces roseosporus | MRSA and VRE | Membrane-targeting mechanism |

| Fijimycins A–C | Depsipeptide | Marine actinomycetes | Similar spectrum to etamycin | Newly discovered derivatives |

Etamycin's uniqueness lies in its marine origin and its specific activity against drug-resistant strains like Mycobacterium abscessus, positioning it as a valuable candidate for further research and development in antibiotic therapy .

Streptomyces griseoviridis Biosynthetic Pathways

Streptomyces griseoviridis represents a remarkable bacterial system capable of producing two chemically distinct but synergistically active streptogramin antibiotics: griseoviridin and viridogrisein, with the latter also known as etamycin [1]. The biosynthetic machinery within this organism demonstrates sophisticated coordination between polyketide synthase and non-ribosomal peptide synthetase pathways [1]. Research has established that etamycin biosynthesis operates through a non-ribosomal mechanism, as evidenced by chloramphenicol inhibition studies that showed protein synthesis blockade without reduction of etamycin formation [4].

The biosynthetic pathways in Streptomyces griseoviridis employ specialized enzymatic machinery to construct the complex octapeptide structure of etamycin [1]. These pathways incorporate both standard and modified amino acids through sequential modular assembly [2]. The organism demonstrates remarkable substrate flexibility, as evidenced by its ability to produce etamycin congeners with varying amino acid compositions depending on the growth medium composition [2]. Investigation of radiolabeled precursors has revealed that both carbon-14 labeled L-leucine and carbon-14 labeled methyl-L-methionine are rapidly incorporated into the antibiotic without significant lag periods [4].

The biosynthetic process involves the conversion of L-leucine to its D-enantiomer, which becomes incorporated into the antibiotic peptide structure [4]. This stereochemical transformation represents a critical step in etamycin biosynthesis, with D-leucine but not L-leucine inhibiting etamycin formation, suggesting that L-leucine serves as the direct precursor for the D-enantiomer present in the final antibiotic structure [4]. The incorporation kinetics and inhibitor studies strongly support a non-ribosomal peptide synthesis mechanism for etamycin biogenesis [4].

Gene Cluster Organization (sgv Cluster)

The sgv gene cluster represents a comprehensive 105 kilobase DNA region containing 36 open reading frames responsible for both griseoviridin and viridogrisein biosynthesis [1]. This extensive genetic locus demonstrates remarkable organizational complexity, with enzyme-encoding genes for viridogrisein versus griseoviridin biosynthesis separated into distinct halves of the cluster [1]. The cluster architecture reflects the sophisticated regulatory and biosynthetic requirements for producing these synergistic antibiotics [1].

Table 1: sgv Gene Cluster Organization Overview

| Feature | Details | Function |

|---|---|---|

| Total DNA region size | 105 kb | Complete biosynthetic gene cluster |

| Number of open reading frames | 36 ORFs | Encoding biosynthetic and regulatory machinery |

| Number of NRPS enzymes for viridogrisein | 4 NRPSs | Viridogrisein (etamycin) peptide assembly |

| Number of PKS-NRPS hybrids for griseoviridin | Hybrid PKS-NRPS with discrete AT domain (SgvQ) | Griseoviridin macrolide backbone assembly |

| Gamma-butyrolactone biosynthesis genes | sgvA, sgvB, sgvC, sgvK | Signaling molecule synthesis |

| Regulatory proteins | SgvR2, SgvR3 (SARP family) | Positive transcriptional regulation |

| Transport proteins | SgvT1, SgvT2, SgvT3 | Antibiotic efflux and resistance |

The gene cluster includes four non-ribosomal peptide synthetases specifically dedicated to viridogrisein biosynthesis [1]. These synthetases work in concert with a set of hybrid polyketide synthases and non-ribosomal peptide synthetases that include a discrete acyltransferase domain designated SgvQ [1]. The organizational structure facilitates coordinated expression and regulation of the biosynthetic machinery required for both antibiotics [1].

Genetic validation of the sgv cluster function has been accomplished through systematic inactivation of 30 genes followed by complementation experiments [1]. These studies confirmed the essential role of the cluster in both griseoviridin and viridogrisein production [1]. The cluster also contains three transporter genes, sgvT1, sgvT2, and sgvT3, which serve critical functions in antibiotic efflux and cellular resistance mechanisms [6] [22].

Non-Ribosomal Peptide Synthetase (NRPS) Mechanisms

The non-ribosomal peptide synthetase machinery responsible for etamycin biosynthesis operates through a modular assembly-line mechanism characteristic of these complex enzymatic systems [1]. Each module within the NRPS contains essential catalytic domains that collectively orchestrate the precise incorporation and modification of amino acid substrates [11]. The four NRPS enzymes identified within the sgv cluster work sequentially to construct the octapeptide backbone of etamycin [1].

Table 2: Non-Ribosomal Peptide Synthetase Components

| Component | Function | Role in Etamycin Biosynthesis |

|---|---|---|

| Adenylation (A) domain | Amino acid substrate recognition and activation | Activates specific amino acids for incorporation |

| Peptidyl carrier protein (PCP) domain | Carrier protein for amino acid intermediates | Transports amino acid intermediates between domains |

| Condensation (C) domain | Peptide bond formation between amino acids | Assembles octapeptide chain |

| Epimerization (E) domain | L- to D-amino acid stereochemical conversion | Creates D-leucine and D-4-hydroxyproline |

| Thioesterase (TE) domain | Peptide release and cyclization | Releases and cyclizes mature peptide |

| Methylation (M) domain | N-methylation of amino acid substrates | Methylates glycine and leucine residues |

The adenylation domains within each NRPS module demonstrate remarkable substrate specificity, recognizing and activating particular amino acids through specific binding pocket residues [34]. These domains catalyze the formation of aminoacyl-adenylate intermediates using adenosine triphosphate as the energy source [34]. The peptidyl carrier protein domains serve as the mobile platforms to which all intermediates remain covalently bound during peptide synthesis until final release [13].

Condensation domains facilitate the formation of peptide bonds between adjacent amino acid residues, with each domain displaying specificity for particular substrate combinations [13]. The dynamic interaction between condensation and adenylation domains within NRPS modules is mediated by conserved motifs that ensure efficient catalytic activity [38]. The thioesterase domain performs the critical final step of peptide release while simultaneously catalyzing the macrocyclization that creates the characteristic lactone structure of etamycin [36].

Table 3: Etamycin Amino Acid Composition and Modifications

| Position | Amino Acid | Modification | NRPS Module |

|---|---|---|---|

| 1 | 3-Hydroxypicolinic acid | Chromophore incorporation | Module 1 |

| 2 | L-Threonine | Standard amino acid | Module 2 |

| 3 | N-Methyl-L-phenylalanine | N-methylation | Module 3 |

| 4 | L-Alanine | Standard amino acid | Module 4 |

| 5 | N-Methyl-β-methyl-L-leucine | N-methylation + β-methylation | Module 5 |

| 6 | N-Methyl-L-glycine | N-methylation | Module 6 |

| 7 | D-4-Hydroxyproline | Hydroxylation + epimerization | Module 7 |

| 8 | D-Leucine | Epimerization | Module 8 |

Post-Translational Modification Enzymes

The biosynthesis of etamycin requires extensive post-translational modification of amino acid substrates to achieve the final bioactive structure [31]. Proline 4-hydroxylase represents a key enzyme in this process, catalyzing the hydroxylation of proline to 4-hydroxyproline through a 2-oxoacid, ferrous-ion-dependent dioxygenase mechanism [31]. This enzyme demonstrates typical characteristics of the 2-oxoacid-dependent dioxygenase family, including strict requirements for ferrous ion and 2-oxoglutarate as cofactors [31].

The purification and characterization of proline 4-hydroxylase from Streptomyces griseoviridis has revealed it to be a monomeric enzyme with an approximate molecular weight of 38,000 daltons [31]. The enzyme exhibits complete inactivation upon preincubation with diethyl pyrocarbonate under histidine-modifying conditions, suggesting the presence of essential histidine residues at the active site [31]. This inactivation can be partially prevented by including L-proline and 2-oxoglutarate in the preincubation mixture [31].

Table 4: Post-Translational Modification Enzymes

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Proline 4-hydroxylase | Hydroxylation of proline to 4-hydroxyproline | L-proline | D-4-hydroxyproline |

| 3-Hydroxypicolinic acid activating enzyme | Activation of 3-HPA chromophore | 3-Hydroxypicolinic acid | 3-HPA-adenylate |

| Amino acid epimerases | L- to D-amino acid conversion | L-leucine, L-proline | D-leucine, D-4-hydroxyproline |

| N-methyltransferases | N-methylation of amino acids | Glycine, leucine | N-methyl amino acids |

| Peptide cyclase | Peptide macrocyclization | Linear octapeptide | Cyclic peptide lactone |

The 3-hydroxypicolinic acid activating enzyme plays a crucial role in chromophore incorporation into etamycin [3]. This enzyme has been purified to apparent homogeneity and catalyzes both the 3-hydroxypicolinic acid-dependent adenosine triphosphate-pyrophosphate exchange and the formation of 3-hydroxypicolinic acid adenylate from 3-hydroxypicolinic acid and adenosine triphosphate [3]. The enzyme demonstrates broad substrate specificity, also catalyzing the formation of adenylates from picolinic acid, nicotinic acid, and 2-pyrazinecarboxylic acid [3].

Table 5: 3-Hydroxypicolinic Acid Biosynthetic Pathway

| Step | Enzyme | Substrate | Product | Cofactors |

|---|---|---|---|---|

| 1 | L-lysine 2-aminotransferase (SgvL) | L-lysine | Piperideine-2-carboxylic acid | 2-Oxoglutarate |

| 2 | FAD-dependent dehydrogenase (SgvF) | Piperideine-2-carboxylic acid | Dihydropicolinic acid | FAD |

| 3 | Two-component monooxygenase (SgvS) | Piperideine-2-carboxylic acid | 3-Hydroxyl dihydropicolinic acid | FMN, NADH |

| 4 | NADH-dependent FMN reductase | FMN | FMNH2 | NADH |

The biosynthesis of 3-hydroxypicolinic acid involves a complex four-enzyme pathway that converts L-lysine to the final chromophoric product [28] [30]. An L-lysine 2-aminotransferase initiates the pathway by converting L-lysine to piperideine-2-carboxylic acid [30]. This is followed by the action of a two-component monooxygenase system and a FAD-dependent dehydrogenase [30]. The pathway demonstrates that 3-hydroxypicolinic acid does not derive from direct hydroxylation of picolinic acid at carbon-3, but rather from successive carbon-3 hydroxylation of piperideine-2-carboxylic acid and tautomerization of the produced 3-hydroxyl dihydropicolinic acid [30].

Regulatory Cascades (γ-Butyrolactone Signaling)

The regulatory control of etamycin biosynthesis operates through a sophisticated γ-butyrolactone signaling cascade that coordinates antibiotic production with cellular development [1]. Four genes within the sgv cluster, designated sgvA, sgvB, sgvC, and sgvK, are responsible for the construction of γ-butyrolactone-like signaling molecules [1]. These genes are positioned downstream of the polyketide synthase-non-ribosomal peptide synthetase machinery and play crucial roles in regulatory coordination [1].

The γ-butyrolactone signaling system represents the highest-ranked regulatory mechanism capable of coordinating the two Streptomyces antibiotic regulatory protein family positive regulators SgvR2 and SgvR3 [1]. Both regulators function as key biosynthetic activators essential for etamycin production [1]. The signaling cascade demonstrates remarkable sophistication in its ability to integrate multiple regulatory inputs and coordinate the expression of biosynthetic machinery [18].

Table 6: Gamma-Butyrolactone Signaling Pathway

| Gene | Protein Function | Role in Regulation |

|---|---|---|

| sgvA | GBL synthase (AfsA homolog) | Initial GBL scaffold formation |

| sgvB | Butyrolactone phosphate reductase | Reduction step in GBL biosynthesis |

| sgvC | Phosphatase | Dephosphorylation to active GBL |

| sgvK | Regulatory component | GBL signaling modulation |

| sgvR2 | SARP family positive regulator | Activates etamycin biosynthetic genes |

| sgvR3 | SARP family positive regulator | Coordinates with SgvR2 for gene activation |

The γ-butyrolactone biosynthetic pathway follows a well-characterized mechanism involving the condensation of dihydroxyacetone phosphate and β-ketoacyl-acyl carrier protein by the AfsA homolog [17]. This is followed by spontaneous aldol condensation to form butenolide phosphate [17]. The butyrolactone phosphate reductase encoded by sgvB reduces the double bond between carbon-2 and carbon-3, resulting in γ-butyrolactone phosphate formation [17]. The final step involves dephosphorylation by the phosphatase encoded by sgvC to produce the active γ-butyrolactone [17].

Table 7: Regulatory Cascade Hierarchy

| Level | Component | Function | Regulation Type |

|---|---|---|---|

| Primary signal | Gamma-butyrolactone | Chemical signaling molecule | Quorum sensing |

| Signal transduction | GBL receptor protein | GBL binding and signal reception | Ligand-dependent derepression |

| Master regulators | SgvR2, SgvR3 (SARP family) | Positive transcriptional activation | Transcriptional activation |

| Pathway-specific regulators | Module-specific activators | Fine-tuning of specific pathways | Module-specific control |

| Target genes | NRPS genes, modification enzymes | Enzymatic machinery for biosynthesis | Direct enzyme expression |

The regulatory cascade operates through a hierarchical system where γ-butyrolactone molecules serve as the primary signaling input [21]. These signaling molecules function as autoregulatory factors triggering both antibiotic biosynthesis and cellular differentiation [21]. The γ-butyrolactone signal is received by specific receptor proteins that undergo ligand-dependent conformational changes [21]. This signal is then transmitted through one or more regulatory steps to activate the Streptomyces antibiotic regulatory protein family regulators [21].

Total Chemical Synthesis Approaches

Total chemical synthesis of etamycin represents one of the most direct and controllable methods for obtaining this complex depsipeptide antibiotic. The approach involves convergent synthesis strategies that allow for the systematic construction of the molecule from readily available amino acid building blocks [1] [2].

The molecular architecture of etamycin, characterized by the formula C₄₄H₆₂N₈O₁₁ and molecular weight of 879.01 daltons, presents a sophisticated cyclic framework containing multiple amino acid residues including phenylsarcosine, alanine, dimethylleucine, sarcosine, hydroxyproline, leucine, threonine, and hydroxypicolinic acid [3] [4]. This structural complexity necessitates careful strategic planning in total synthesis endeavors.

Early total synthesis work on etamycin was accomplished using classical solution-phase methods, demonstrating the feasibility of constructing this macrocyclic depsipeptide through chemical means [1] [2]. The synthetic strategy typically involves the preparation of linear peptide precursors followed by cyclization to form the macrocyclic structure. Key challenges in total synthesis include maintaining stereochemical integrity during amino acid coupling reactions, achieving efficient macrocyclization, and incorporating the unusual hydroxypicolinic acid chromophore [5].

The synthetic approach benefits from the development of modern peptide coupling reagents and protecting group strategies. Activation methods such as carbodiimide-mediated coupling, phosphonium salt reagents, and uronium-based activators provide reliable means for forming peptide bonds with minimal racemization [6]. The use of orthogonal protecting groups allows for selective deprotection and modification of specific functional groups during the synthesis.

Convergent synthesis strategies offer advantages by enabling the preparation of peptide fragments that can be coupled in later stages of the synthesis. This approach reduces the overall number of linear steps and can improve yields by avoiding the accumulation of side products that occur in purely linear synthetic sequences [6]. Fragment coupling can be achieved through various methods including native chemical ligation and other chemoselective coupling reactions.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis has emerged as a powerful methodology for constructing peptide and depsipeptide natural products, including etamycin and related compounds [7] [8] [9]. The technique involves the stepwise assembly of amino acids on an insoluble polymer support, allowing for efficient purification through simple washing procedures.

The Fmoc/tBu protecting group strategy represents the most commonly employed approach for SPPS applications [7] [8]. This methodology uses the base-labile 9-fluorenylmethoxycarbonyl group for temporary α-amino protection and acid-labile tert-butyl-based groups for permanent side-chain protection. The orthogonality of these protecting group systems enables selective deprotection cycles without compromising other protected functionalities.

For etamycin synthesis, SPPS offers several advantages including automated synthesis capabilities, high purity of intermediate products, and scalability for analogue preparation [7] [9]. The method is particularly well-suited for incorporating non-proteinogenic amino acids such as the N-methylated residues and D-amino acids present in etamycin structure. Specialized amino acid derivatives with appropriate protecting groups can be readily incorporated into automated synthesis protocols.

Key considerations for etamycin SPPS include resin selection, linker strategies for macrocyclic peptides, and cyclization methodologies. C-terminal anchoring strategies using acid-labile linkers such as Wang resin or Rink amide resin provide access to peptide acids suitable for subsequent macrolactonization reactions [8]. Alternatively, side-chain anchoring approaches can facilitate on-resin cyclization reactions.

Macrocyclization represents a critical step in etamycin synthesis via SPPS. Three primary strategies are employed: solution-phase macrolactamization following cleavage from the resin, on-resin macrolactamization using side-chain anchored peptides, and solution-phase macrolactonization of linear depsipeptide precursors [10] [11]. Each approach offers distinct advantages and limitations depending on the specific structural requirements.

Lactonization Techniques for Macrocycle Formation

Macrocyclization through lactonization represents a fundamental strategy for constructing the cyclic framework of etamycin and related depsipeptides [10] [11] [12]. The process involves the formation of ester bonds within the macrocyclic structure, either through direct cyclization of linear precursors or through ring-closing reactions of appropriately functionalized intermediates.

Classical macrolactonization methodologies include the activation of carboxylic acid groups to facilitate nucleophilic attack by hydroxyl groups. The Yamaguchi macrolactonization using 2,4,6-trichlorobenzoyl chloride remains one of the most widely employed methods for this transformation [12]. This approach involves the formation of a mixed anhydride intermediate that undergoes intramolecular nucleophilic substitution to form the lactone ring.

The Mitsunobu reaction provides an alternative approach for macrolactonization by activating the alcohol component rather than the carboxylic acid [12]. Treatment with diethyl azodicarboxylate and triphenylphosphine converts the hydroxyl group into a good leaving group that can be displaced by the carboxylate nucleophile. This method has been successfully applied to the synthesis of various macrocyclic natural products and offers advantages in cases where acid activation methods are problematic.

More recent developments include the use of hypervalent iodine reagents for macrolactonization reactions [13]. These mild oxidizing agents can promote cyclization under environmentally benign conditions and are particularly useful for sensitive substrates. The ability to regenerate the hypervalent iodine reagent through reoxidation makes this approach attractive from both economic and environmental perspectives.

Biocatalytic approaches to macrolactonization have gained attention as sustainable alternatives to traditional chemical methods [14] [15]. Engineered lipases and esterases with modified active sites can catalyze the formation of macrocyclic lactones under mild conditions with high selectivity. These enzymatic methods offer advantages including reduced side product formation, compatibility with aqueous systems, and the potential for asymmetric synthesis.

Biocatalytic Production Systems

Biocatalytic synthesis represents an increasingly important approach for the production of complex peptide natural products including etamycin [14] [15] [16]. This methodology leverages the natural biosynthetic machinery or engineered enzyme systems to construct peptide bonds and perform other transformations under mild, environmentally friendly conditions.

The natural biosynthesis of etamycin involves nonribosomal peptide synthetases, which are large multienzyme complexes that assemble the peptide chain through a modular mechanism [17] [18] [19]. Understanding these natural pathways provides insights that can be applied to develop biocatalytic production systems. The NRPS machinery responsible for etamycin biosynthesis in Streptomyces griseoviridis has been characterized and includes multiple modules for amino acid activation, modification, and assembly [19] [5].

Engineered enzyme systems offer the potential to create more tractable biocatalytic routes to etamycin and analogues. Peptide bond-forming enzymes such as proteases can be modified to favor synthesis over hydrolysis through protein engineering approaches [14]. These engineered biocatalysts can operate under mild conditions and often exhibit high chemoselectivity, reducing the formation of unwanted side products.

Native chemical ligation and related enzymatic ligation methods provide powerful tools for assembling large peptide structures from smaller fragments [20] [21]. These approaches combine the efficiency of enzymatic catalysis with the flexibility of chemical synthesis, enabling the construction of complex peptides that would be difficult to access through purely chemical or purely biological methods.

Recent advances in cell-free protein synthesis systems have opened new possibilities for biocatalytic peptide production [22] [23]. These systems can incorporate non-canonical amino acids and perform complex modifications that are difficult to achieve through traditional fermentation approaches. The ability to program these systems for the synthesis of specific peptide sequences makes them attractive for the production of etamycin analogues and derivatives.